PF-06447475

描述

PF-06447475 是一种强效且选择性的富含亮氨酸重复序列激酶 2 (LRRK2) 抑制剂,LRRK2 是一种与多种神经退行性疾病(包括帕金森病)相关的蛋白激酶。 这种化合物在临床前研究中显示出保护多巴胺能神经元免受氧化应激损伤的潜力,从而可能为以神经元退行为特征的疾病提供治疗益处 .

科学研究应用

PF-06447475 具有广泛的科学研究应用:

化学: 用作工具化合物来研究激酶抑制及其对细胞过程的影响。

生物学: 用于研究 LRRK2 在细胞信号传导和神经退行性疾病中的作用。

医药: 研究其在治疗帕金森病等神经退行性疾病中的潜在治疗作用。

工业: 用于开发针对激酶相关途径的新药

作用机制

PF-06447475 通过选择性抑制 LRRK2 的激酶活性发挥作用。 这种抑制降低了下游靶标的磷酸化,从而调节参与氧化应激和神经元存活的细胞信号通路。 该化合物保护多巴胺能神经元免受氧化损伤的能力在神经退行性疾病的背景下尤其重要 .

生化分析

Biochemical Properties

PF-06447475 interacts with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes such as autophagy and vesicle trafficking . The compound inhibits LRRK2 enzyme activity, thereby modulating these biochemical reactions . The inhibition of LRRK2 by this compound is selective and potent, with IC50 values of 3 nM for the enzyme and 25 nM in whole cell assays .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In nerve-like differentiated cells (NLCs), this compound has been observed to preserve nucleus morphology and mitochondrial membrane potential, indicating a protective effect on cell function . Furthermore, the compound has been found to reduce reactive oxygen species (ROS) and reverse apoptosis signaling and oxidative stress markers .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of LRRK2 kinase activity. This inhibition not only blocks the phosphorylation of LRRK2 at serine 935, a key regulatory site, but also abolishes ROS, thereby mitigating oxidative stress . This suggests that this compound exerts its effects at the molecular level through binding interactions with the LRRK2 enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in studies involving chronic exposure to paraquat, a redox cycling compound, this compound was found to prolong lifespan, increase locomotor activity, maintain dopaminergic neuronal integrity, and reduce lipid peroxidation in Drosophila melanogaster flies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in mice with spinal cord trauma, this compound administered at higher doses (5 and 10 mg/kg) showed great abilities to reduce the degree of spinal cord tissue injury, glycogen accumulation, and demyelination of neurons associated with trauma .

Transport and Distribution

Given its ability to inhibit LRRK2, it is likely that the compound interacts with cellular transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its interaction with LRRK2, a protein kinase that is widely distributed in various cellular compartments, it is plausible that this compound may also be found in these locations .

准备方法

合成路线和反应条件

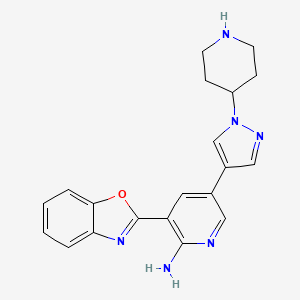

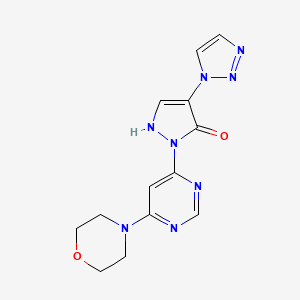

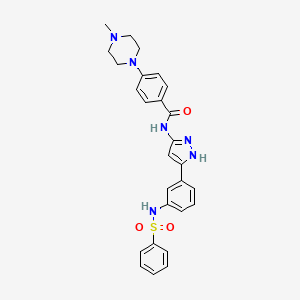

PF-06447475,化学名称为 3-[4-(4-吗啉代)-7H-吡咯并[2,3-d]嘧啶-5-基]-苯甲腈,是通过多步过程合成的反应条件通常需要使用特定的催化剂和溶剂以确保高产率和纯度 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成工艺。 这包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量并最大限度地减少杂质。 然后使用结晶或色谱等技术对化合物进行纯化,以达到用于医药的所需纯度水平 .

化学反应分析

反应类型

PF-06447475 会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以改变腈基,可能形成胺类或其他还原产物。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤素或亲核试剂等试剂可以促进取代反应.

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可以产生胺类或化合物的其他还原形式 .

相似化合物的比较

类似化合物

GSK2578215A: 另一种具有类似激酶抑制特性的 LRRK2 抑制剂。

MLi-2: 一种强效且选择性的 LRRK2 抑制剂,具有很高的脑部渗透性。

HG-10-102-01: 一种用于临床前研究的选择性 LRRK2 抑制剂

独特性

PF-06447475 在其对 LRRK2 抑制的高选择性和效力方面是独一无二的。 它能够穿过血脑屏障并保护神经元免受氧化应激损伤,使其成为神经退行性疾病治疗开发的有希望的候选药物 .

属性

IUPAC Name |

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWDJBVZQBRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527473-33-1 | |

| Record name | 1527473-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

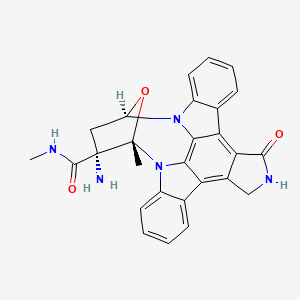

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

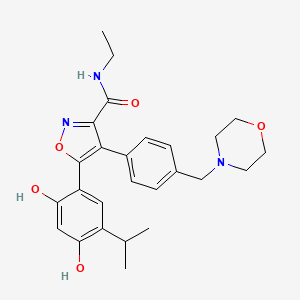

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)